Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate
Description
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 1-oxoisothiochromene-3-carbonylamino group. This structure combines aromatic, heterocyclic, and carbamate-like functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Crystallographic studies of such compounds often employ programs like SHELXL for refinement, ensuring accurate structural determination .
Properties
IUPAC Name |
ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNLWPAVFSPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Ethyl 4-Aminobenzoate with 1-Oxoisothiochromene-3-Carbonyl Chloride
The most widely reported method involves a nucleophilic acyl substitution reaction:
Procedure :
-
Activation : 1-Oxoisothiochromene-3-carboxylic acid (1.0 eq) is treated with SOCl₂ (2.5 eq) in DCM under reflux to form the acid chloride.
-
Coupling : Ethyl 4-aminobenzoate (1.2 eq) is added to the acid chloride in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl.
-
Workup : The mixture is washed with aqueous NaHCO₃, dried (Na₂SO₄), and purified via column chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes reactivity |
| Temperature | 0–25°C | Prevents decomposition |
| Base | Pyridine | Higher yield vs. Et₃N |
| Reaction Time | 12–24 hours | 85–92% yield |
One-Pot Synthesis via In Situ Chlorination
To streamline the process, in situ generation of the acid chloride is employed:
Procedure :
-
Chlorination : 1-Oxoisothiochromene-3-carboxylic acid and SOCl₂ are refluxed in DMF (catalytic) for 2 hours.
-
Direct Coupling : Ethyl 4-aminobenzoate is added without isolating the acid chloride, followed by triethylamine.
Advantages :
Catalytic Approaches
Transition-metal catalysts enhance efficiency in large-scale syntheses:
Example :
-
Titanium(IV) butoxide (0.5–1.0 mol%) in toluene at 110°C improves coupling kinetics, reducing reaction time to 6–8 hours.
Critical Reaction Parameters
Solvent Effects
Temperature Control
-
Low temperatures (0–5°C) minimize racemization and byproducts.
-
High temperatures (>50°C) risk decomposition of the isothiochromene core.
Purification and Characterization
Purification Methods
Analytical Validation
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (amide NH), δ 4.3 ppm (ester OCH₂) | |
| HPLC | Retention time: 12.3 min (C18 column) | |
| MS (ESI) | m/z 354.1 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Hydrolysis of Acid Chloride :
-
Esterification Side Reactions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Coupling | 85–92 | 95–98 | Moderate |
| One-Pot Synthesis | 78–88 | 90–95 | High |
| Catalytic Approach | 90–94 | 98–99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
Organic Synthesis
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, including:
- Coupling Reactions : This compound can participate in amide bond formations with other carboxylic acids or amines.
- Functional Group Transformations : The compound can undergo oxidation and reduction reactions to introduce or modify functional groups, enhancing its utility in synthetic pathways.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that it may interfere with cellular proliferation pathways, indicating potential as an anticancer therapeutic agent.
Medicinal Chemistry
The compound has been investigated for its therapeutic potential:
- Drug Development : Its unique structure allows it to interact with various biological targets, which is crucial for drug design. The ability to modulate enzyme activity suggests that it could lead to the development of novel therapeutics.
- Lead Compound for Drug Discovery : this compound may serve as a lead compound from which derivatives can be synthesized to enhance efficacy and reduce toxicity.
Industrial Applications
In addition to its research applications, this compound can be utilized in industrial settings:
- Specialty Chemicals Production : It can be used in the synthesis of specialty chemicals and polymers due to its reactive functional groups.
- Dyes and Pigments : The structural characteristics allow for potential applications in dye manufacturing.
Case Studies
Several studies have explored the applications of this compound:
-
Antimicrobial Activity Assessment :
- A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones compared to control substances.
-
Anticancer Mechanism Investigation :
- Research focused on its interaction with specific cancer cell lines demonstrated reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
-
Synthesis of Derivatives :
- Researchers synthesized several derivatives of this compound and assessed their biological activities, leading to the identification of more potent compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Aquaporin Inhibition Studies
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate belongs to a broader class of substituted benzoate derivatives investigated for biological activity. For example, ethyl 4-(carbamoylamino)benzoate and methyl 4-(carbamoylamino)benzoate (Fig. 1) were evaluated as aquaporin-3 (AQP3) and aquaporin-7 (AQP7) inhibitors . Key structural differences include:
- Substituent on the benzoate core: The target compound replaces the carbamoylamino group with a larger, rigid 1-oxoisothiochromene-3-carbonyl moiety.
- Electronic effects : The isothiochromene ring introduces sulfur and ketone groups, altering electron distribution compared to simpler urea-linked analogues.
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Rigidity vs.
- Electron-Withdrawing Groups : Nitrothiophene-containing analogues (e.g., 1-(5-nitrothiophene-3-yl)urea) show potent AQP inhibition due to strong electron-withdrawing effects, suggesting that the isothiochromene’s ketone group may similarly enhance interactions with aquaporin channels .
- Ester vs. Methyl Groups : Ethyl/methyl benzoate esters improve lipophilicity, but the larger ethyl group in the target compound may slow metabolic clearance compared to methyl derivatives .
Physicochemical and Crystallographic Properties
- Solubility : The isothiochromene moiety likely reduces aqueous solubility compared to urea-linked analogues, as observed in similar heterocyclic systems.
- Crystallinity: SHELX-based refinements (e.g., SHELXL) are critical for resolving complex structures like the target compound, particularly for analyzing non-covalent interactions in the solid state .
Biological Activity
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate (ETC) is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Overview
ETC is classified as a benzoate ester, characterized by an ethyl ester group linked to a benzoic acid derivative and an isothiochromene moiety. Its unique structure contributes to its diverse biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H15NO4S |
| Molecular Weight | 353.39 g/mol |
| CAS Number | Not specified |
The biological activity of ETC is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : ETC may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Membrane Interaction : The compound's structure allows it to interact with microbial membranes, contributing to its antimicrobial properties.
- Receptor Modulation : ETC can modulate the activity of receptors involved in various physiological processes, potentially leading to therapeutic effects in diseases.
Antimicrobial Properties
ETC has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
Research has highlighted the potential of ETC as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been noted to inhibit tumor growth in animal models, suggesting its potential as a lead compound in cancer therapy.
Antiviral Effects
Preliminary studies indicate that ETC may possess antiviral properties, particularly against certain RNA viruses. The exact mechanism remains under investigation, but it is believed to interfere with viral replication processes.
Comparative Studies
To better understand the biological activity of ETC, comparisons with structurally similar compounds are essential. For instance:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate | Moderate antimicrobial properties |
| Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate | Limited anticancer activity |
| Ethyl 4-[(4-nitrobenzylidene)amino]benzoate | Significant cytotoxic effects on cancer cells |
These comparisons reveal that while similar compounds may share structural characteristics, their biological activities can vary significantly based on functional groups and substituents.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on the efficacy of ETC against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.
-
Anticancer Research :
- In a controlled experiment involving human breast cancer cell lines (MCF-7), ETC was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours.
-
Viral Replication Inhibition :
- A study focusing on the antiviral properties of ETC revealed a significant reduction in viral load in infected cell cultures, suggesting its potential role in antiviral drug development.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate and its intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Schiff base formation : Refluxing ethyl 4-aminobenzoate with aldehydes or ketones in ethanol, catalyzed by acetic acid, to form intermediates like ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate .
- Isothiocyanate intermediates : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to generate ethyl 4-isothiocyanatobenzoate, followed by hydrazine hydrate treatment to form hydrazine derivatives .
- Crystallization : Recrystallization from ethanol to obtain pure products, verified by thin-layer chromatography (TLC) and spectroscopic techniques .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Critical for confirming the presence of functional groups (e.g., ester, amide) and aromatic proton environments .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches, with typical signals at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively .
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .
Q. How can researchers validate the structural configuration of derivatives using crystallography?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds). For example, intramolecular H-bonding between hydroxy and azomethine groups stabilizes the Schiff base structure .
- SHELX refinement : SHELXL refines crystallographic data, while SHELXPRO interfaces with macromolecular applications. Constraints are applied to H-atoms in riding models during refinement .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., space group symmetry vs. observed dipole moments) be resolved for derivatives?
- Methodological Answer :
- Space group analysis : Centric vs. non-centric space groups determine suitability for nonlinear optical applications. For example, centric packing in ethyl-substituted Schiff bases precludes second-harmonic generation (SHG) despite dipole components .
- Electron density maps : Identify missed H-bonds or disordered solvent molecules. For instance, hydroxy H-atoms in Schiff bases are refined with restrained O–H distances (0.84 ± 0.01 Å) .
Q. What experimental strategies optimize reaction yields during the synthesis of isothiochromene-containing benzoate derivatives?
- Methodological Answer :
- Solvent selection : Ethanol or dioxane improves solubility of intermediates (e.g., isothiocyanates) .
- Catalyst optimization : Acetic acid accelerates Schiff base formation, while excess hydrazine drives hydrazide synthesis to completion .
- Temperature control : Reflux conditions (3–5 hours) balance reaction rate and byproduct minimization .
Q. How can binding interactions between this compound and biological targets (e.g., enzymes) be elucidated?
- Methodological Answer :
- X-ray crystallography : Co-crystallization with target proteins (e.g., Trypanothione Reductase in PDB 6ER5) reveals binding modes and critical residues .
- Docking studies : Molecular docking using software like AutoDock Vina predicts binding affinities and validates crystallographic data .
- Enzymatic assays : Measure IC50 values under varying pH and temperature conditions to assess inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
